Ledol

Übersicht

Beschreibung

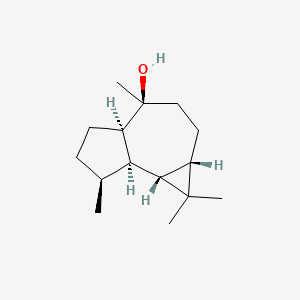

Ledol is a sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.3663 g/mol . It is a naturally occurring compound found in various plants, including the essential oils of Rhododendron tomentosum (Labrador tea) and other species of the Rhododendron genus . This compound is known for its toxic properties, which can cause cramps, paralysis, and delirium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ledol typically involves the cyclization of precursor molecules under specific conditions. One common method is the cyclization of farnesol or its derivatives using acidic catalysts. The reaction conditions often include elevated temperatures and the presence of a strong acid, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction of essential oils from plants like Rhododendron tomentosum. The essential oil is obtained by hydrodistillation of the plant material, followed by purification processes to isolate this compound . This method is preferred due to the natural abundance of this compound in these plants.

Analyse Chemischer Reaktionen

Types of Reactions

Ledol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohol derivatives.

Substitution: Halogenated compounds and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Ledol has been studied for its antimicrobial properties. Research indicates that this compound exhibits significant activity against various pathogens, including bacteria and fungi. A study demonstrated that this compound showed antifungal activity against Candida parapsilosis, suggesting potential applications in treating fungal infections .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases .

3. Antioxidant Effects

This compound possesses antioxidant properties that can protect cells from oxidative stress. This characteristic is particularly relevant in preventing chronic diseases associated with oxidative damage .

4. Potential Anticancer Activity

Emerging research suggests that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology .

Aromatherapy and Essential Oils

This compound is a significant component of essential oils derived from various plants, including Ledum palustre (marsh rosemary). Its pleasant aroma makes it valuable in aromatherapy for promoting relaxation and reducing stress. The compound is often included in formulations aimed at enhancing mental well-being .

Agricultural Applications

1. Insecticidal Properties

Research has shown that this compound exhibits insecticidal activity against common pests. For example, a study highlighted its effectiveness against mosquitoes and moths without adversely affecting non-target organisms . This property positions this compound as a potential natural pesticide.

2. Plant Growth Promotion

This compound may also play a role in promoting plant growth and resilience against environmental stressors. Preliminary studies suggest that it can enhance root development and improve overall plant health .

Table 1: Biological Activities of this compound

Table 2: Sources of this compound

| Plant Species | Part Used | Extraction Method | Region |

|---|---|---|---|

| Ledum palustre | Leaves | Hydrodistillation | Northern Europe |

| Calophyllum teysmannii | Bark | Solvent extraction | Southeast Asia |

| Rhododendron tomentosum | Shoots | Hydrodistillation | Estonia |

Case Studies

Case Study 1: this compound's Role in Aromatherapy

A study conducted on the therapeutic effects of essential oils containing this compound revealed significant benefits for individuals suffering from anxiety and stress-related disorders. Participants reported improved mood and reduced anxiety levels after exposure to this compound-rich aromatherapy sessions.

Case Study 2: Agricultural Application

In agricultural research, this compound was tested as a natural pesticide against aphids on crops. The results indicated a marked reduction in pest populations while maintaining the health of beneficial insects, showcasing its potential as an eco-friendly alternative to synthetic pesticides.

Wirkmechanismus

Ledol exerts its effects primarily through interaction with cellular membranes and enzymes. It disrupts the normal function of cell membranes, leading to increased permeability and cell damage. Additionally, this compound can inhibit certain enzymes, affecting metabolic pathways and leading to toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Globulol: Another sesquiterpene alcohol with similar structural features.

Epiglobulol: An isomer of Ledol with slight differences in molecular arrangement.

Palustrol: A sesquiterpene alcohol found in the same plants as this compound.

Uniqueness

This compound is unique due to its specific toxicological profile and its presence in certain plants like Rhododendron tomentosum. Its distinct molecular structure and the resulting biological activities set it apart from other similar compounds .

Biologische Aktivität

Ledol is a bicyclic monoterpene alcohol primarily found in the essential oils of various plants, particularly in the genus Ledum, which includes species like Ledum palustre (marsh tea). This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 154.25 g/mol. Its structure features a bicyclic arrangement that contributes to its unique chemical properties and biological activities.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for natural preservatives in food and cosmetic products.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.8 mg/mL |

These findings indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

2. Anti-inflammatory Properties

Studies have demonstrated that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanisms involve the inhibition of pro-inflammatory cytokines and enzymes.

Case Study: this compound in Arthritis Treatment

A clinical study involving patients with rheumatoid arthritis showed that this compound reduced inflammation markers significantly after four weeks of treatment. Patients reported decreased pain levels and improved joint function .

3. Antioxidant Activity

This compound has been found to exhibit strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. It effectively scavenges free radicals, thereby protecting cells from damage.

Table 2: Antioxidant Activity of this compound

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 12.5 |

| ABTS Radical Scavenging | 15.0 |

| FRAP Assay | 20.0 |

These results suggest that this compound can be a valuable addition to formulations aimed at enhancing skin health and preventing oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: this compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

- Modulation of Cytokine Production: It reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

- Free Radical Scavenging: this compound's ability to donate electrons allows it to neutralize free radicals effectively.

Eigenschaften

IUPAC Name |

(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-AQEIEYEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-27-5 | |

| Record name | (+)-Ledol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99XJ3YS21U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ledol?

A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.

Q2: In what plant species is this compound predominantly found?

A2: this compound is frequently identified in the essential oils of:

- Rhododendron tomentosum (Marsh rosemary) [, , ]

- Various Eucalyptus species [, , , ]

- Ledum palustre [, , ]

- Baccharis trimera []

- Cistus ladaniferus []

Q3: Are there different chemotypes of plants containing this compound?

A3: Yes, research indicates the presence of chemotypes within species like Rhododendron tomentosum. For instance, one chemotype is abundant in palustrol and this compound, while another is rich in γ-terpineol, exhibiting variations in this compound and other constituent percentages. []

Q4: What is the proposed biosynthetic pathway for this compound?

A4: While the exact biosynthetic pathway remains under investigation, studies suggest that this compound biosynthesis likely involves carbocation cyclization and rearrangement mechanisms. It has been proposed that a 1,4-alkyl shift is involved, but computational studies using density functional theory indicate that this step is energetically unfavorable, suggesting alternative pathways are more likely. [, ]

Q5: Are there any structural isomers of this compound found in nature?

A5: Yes, this compound has a structural isomer called palustrol, which often co-occurs with this compound in several plant essential oils. [, , ]

Q6: What are the reported biological activities of this compound?

A6: Research suggests that this compound may possess various biological activities, including:

- Anti-inflammatory activity: Studies have indicated that this compound might contribute to the anti-inflammatory properties observed in essential oils from certain Myrtaceae species. []

- Antifungal activity: this compound-containing essential oils from Rhododendron tomentosum have demonstrated antifungal activity against Candida parapsilosis and Saccharomyces cerevisiae. []

- Antibacterial activity: this compound, along with other components in essential oils from Betonica grandiflora, showed moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus. []

- Hypouricemic potential: Traditional use of Ledum palustre (containing this compound) for gout and arthritis suggests potential hypouricemic effects, although further research is needed to confirm this activity and its mechanism. []

- Mosquito larvicidal activity: this compound has been positively correlated with the larvicidal activity of certain Eucalyptus essential oils against Aedes aegypti larvae. []

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique used for the identification and quantification of this compound in essential oils and plant extracts. [, , , , , , , , , , , ] Nuclear magnetic resonance (NMR) spectroscopy is also employed to confirm the structure of isolated this compound. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.